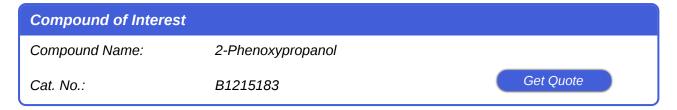




Application Note: Quantification of 2-Phenoxypropanol using High-Performance Liquid Chromatography (HPLC)

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For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of **2-phenoxypropanol**. This method is applicable for the analysis of **2-phenoxypropanol** in various matrices, including pharmaceutical formulations and cosmetic products.

Introduction

2-Phenoxypropanol is a glycol ether that sees wide application as a preservative in cosmetics, a solvent in inks and resins, and a component in pharmaceutical formulations. Its antimicrobial properties make it an effective agent against a broad spectrum of microorganisms. Accurate and reliable quantification of **2-phenoxypropanol** is crucial for quality control, formulation development, and stability testing. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method with UV detection for this purpose.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the quantification of **2-phenoxypropanol**.



Materials and Reagents

- **2-Phenoxypropanol** reference standard (Purity ≥ 99%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Methanol (HPLC grade)
- Phosphoric acid (or Formic acid for MS-compatible methods)
- 0.45 μm syringe filters

Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
- Analytical balance
- pH meter
- · Volumetric flasks and pipettes
- Sonicator

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of **2-phenoxypropanol**.[1][2]



Parameter	Condition	
Column	C8 or C18, 150 x 4.6 mm, 5 μm	
Mobile Phase	Acetonitrile:Water (e.g., 55:45 v/v) with 0.1% Phosphoric Acid	
Flow Rate	1.0 mL/min	
Injection Volume	10 μL	
Detection Wavelength	270 nm	
Column Temperature	Ambient (or controlled at 25 °C)	

Preparation of Standard Solutions

Stock Standard Solution (1000 μ g/mL): Accurately weigh approximately 100 mg of **2-phenoxypropanol** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

Sample Preparation

The sample preparation method should be adapted based on the matrix.

For Liquid Samples (e.g., lotions, solutions):

- Accurately weigh a known amount of the sample into a volumetric flask.
- Dilute with methanol and sonicate for 15 minutes to ensure complete dissolution and extraction of 2-phenoxypropanol.
- Further dilute with the mobile phase to a concentration within the calibration range.
- Filter the final solution through a 0.45 μm syringe filter before injection.



For Semi-Solid Samples (e.g., creams, gels):

- Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.[3]
- Add a known volume of methanol (e.g., 25 mL) and vortex vigorously for 5 minutes.
- Sonicate the mixture for 20 minutes to facilitate extraction.
- Centrifuge the sample at 4000 rpm for 15 minutes.
- Collect the supernatant and dilute it with the mobile phase to a suitable concentration.
- Filter the diluted supernatant through a 0.45 μm syringe filter prior to HPLC analysis.

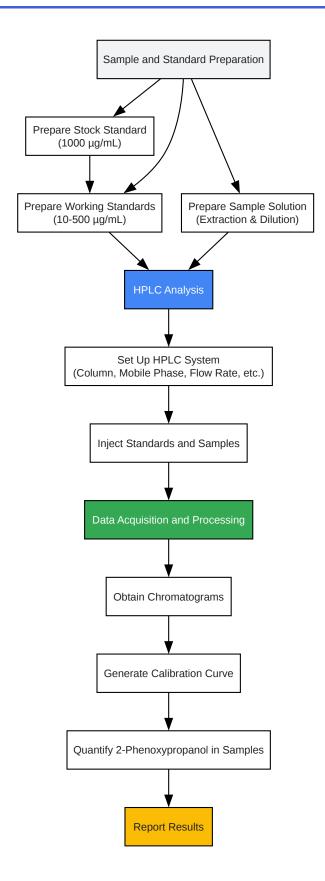
Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters for a similar compound, 2-phenoxyethanol, demonstrate the expected performance of this method.[4]

Validation Parameter	Result
Linearity (r²)	> 0.999
Range	10 - 500 μg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (%RSD)	< 2.0%
Limit of Detection (LOD)	~0.1 μg/mL
Limit of Quantification (LOQ)	~0.3 μg/mL
Specificity	No interference from common excipients

Experimental Workflow





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Caption: Workflow for the quantification of 2-phenoxypropanol by HPLC.



Data Presentation

The results of the analysis can be summarized in the following tables.

Table 1: Calibration Curve Data

Concentration (µg/mL)	Peak Area (mAU*s)
10	[Insert Data]
25	[Insert Data]
50	[Insert Data]
100	[Insert Data]
250	[Insert Data]
500	[Insert Data]

Table 2: Sample Analysis Results

Sample ID	Weight (g)	Final Volume (mL)	Peak Area (mAU*s)	Concentrati on (µg/mL)	Amount (% w/w)
Sample 1	[Insert Data]	[Insert Data]	[Insert Data]	[Insert Data]	[Insert Data]
Sample 2	[Insert Data]	[Insert Data]	[Insert Data]	[Insert Data]	[Insert Data]
Sample 3	[Insert Data]	[Insert Data]	[Insert Data]	[Insert Data]	[Insert Data]

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantification of **2-phenoxypropanol** in various sample matrices. The method exhibits excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications. The straightforward sample preparation procedure and isocratic elution allow for high throughput analysis.



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